molecular formula C13H16BrNO5 B2957547 ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate CAS No. 338416-59-4

ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate

Cat. No.: B2957547
CAS No.: 338416-59-4
M. Wt: 346.177
InChI Key: FGKJWMZVBFTWHT-CHHVJCJISA-N
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Description

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate is an organic compound with the molecular formula C13H16BrNO5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a methoxy group, and a methoxyimino group attached to a phenoxyacetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Methoxylation: The brominated intermediate is then methoxylated to introduce a methoxy group at the 2-position.

    Methoxyimino Formation: The methoxylated intermediate undergoes a reaction with methoxyamine to form the methoxyimino group at the 6-position.

    Esterification: Finally, the compound is esterified with ethyl chloroacetate to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The methoxyimino group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of ethyl 2-{4-substituted-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate derivatives.

    Oxidation: Formation of ethyl 2-{4-bromo-2-formyl-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate.

    Reduction: Formation of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(amino)methyl]phenoxy}acetate.

Scientific Research Applications

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate can be compared with similar compounds such as:

    Ethyl 2-{4-chloro-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-{4-bromo-2-ethoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate: Similar structure but with an ethoxy group instead of a methoxy group.

    Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(hydroxyimino)methyl]phenoxy}acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJWMZVBFTWHT-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N\OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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